Methyl isoeugenol

Vue d'ensemble

Description

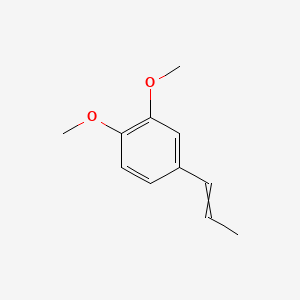

Methyl isoeugenol, also known as 1,2-dimethoxy-4-propenylbenzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound can exist in both (E)- and (Z)-isomeric forms and is known for its pleasant fragrance, making it a valuable component in the flavor and fragrance industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl isoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction, which is carried out at a temperature of 140°C for 3 hours. The optimal conditions involve a dimethyl carbonate drip rate of 0.09 mL/min and specific molar ratios of reactants .

Industrial Production Methods

Industrial production of this compound typically involves the use of dimethyl carbonate and phase transfer catalysts to achieve high yields and selectivity. The process is designed to be environmentally friendly, aligning with the principles of green chemistry .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl isoeugenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Methyl isoeugenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma

Mécanisme D'action

The exact mechanism of action of methyl isoeugenol is not fully understood. it is known to interact with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl eugenol: Similar in structure but differs in the position of the double bond.

Isoeugenol: The parent compound from which methyl isoeugenol is derived.

Eugenol: Lacks the methoxy group present in this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ether group enhances its stability and makes it more suitable for certain industrial applications compared to its analogs .

Activité Biologique

Methyl isoeugenol (MIE) is a phenylpropene compound derived from natural sources, primarily found in essential oils. Its biological activities have garnered attention due to its potential applications in various fields, including agriculture, medicine, and pest control. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is structurally related to eugenol and methyl eugenol, differing primarily in the position of the methoxy group on the aromatic ring. Its molecular formula is , with a molecular weight of 194.23 g/mol. The compound exhibits a characteristic sweet-spicy aroma, making it attractive for use in perfumes and flavorings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both aerobic and anaerobic bacteria, revealing notable inhibitory effects.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Fusobacterium nucleatum | 25 µg/mL |

| Streptococcus mutans | 50 µg/mL |

These findings suggest that this compound could be a viable candidate for developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging method. Results indicated that it possesses considerable antioxidant activity.

- DPPH Assay Results:

- IC50 of this compound: 2.253 µg/mL

- IC50 of Ascorbic Acid (standard): 2.58 µg/mL

This suggests that this compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress .

3. Anti-inflammatory Properties

In vitro assays have shown that this compound exhibits anti-inflammatory effects by inhibiting albumin denaturation.

- Anti-inflammatory Test Results:

- IC50 of this compound: 36.44 µg/mL

- IC50 of Sodium Diclofenac (standard): 22.76 µg/mL

These results indicate that while this compound has anti-inflammatory potential, it may be less potent than conventional anti-inflammatory drugs .

4. Herbicidal Activity

This compound has been evaluated for its herbicidal properties, showing effectiveness in inhibiting seed germination in certain plant species. This characteristic could be harnessed for agricultural pest management strategies .

Case Study: this compound as an Attractant

A significant application of this compound lies in its use as an attractant for fruit flies, particularly the Pacific fruit fly (Bactrocera xanthodes). Field trials demonstrated that traps baited with this compound captured more than three times the number of male fruit flies compared to traps using traditional attractants like methyl eugenol.

- Field Trial Results:

- This compound Traps: Mean capture of 33 flies/trap/day

- Methyl Eugenol Traps: Mean capture of 10 flies/trap/day

This enhanced attraction makes this compound a promising candidate for pest surveillance and control programs .

Safety and Toxicological Considerations

While this compound shows promising biological activities, safety assessments are crucial. Research indicates that structural similarities with other phenylpropenes may lead to varying toxicological profiles. The major metabolic pathway for this compound involves benzylic hydroxylation, which necessitates careful evaluation during risk assessments .

Propriétés

IUPAC Name |

1,2-dimethoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052621 | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-16-3 | |

| Record name | Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.